4-(5-Ethyl-2-furyl)-2-methoxyphenol

5-LOX inhibition leukotriene biosynthesis inflammation

4-(5-Ethyl-2-furyl)-2-methoxyphenol (CAS 790224‑25‑8, ChEMBL 456234, synonym furan S) is a synthetic small-molecule furan phenol (C₁₃H₁₄O₃, MW 218.25 g mol⁻¹) that functions as a dual inhibitor of human 5‑lipoxygenase (5‑LOX) and cyclooxygenase‑2 (COX‑2), with ancillary radical‑scavenging activity. Its structure comprises a 2‑methoxyphenol core para‑substituted with a 5‑ethyl‑2‑furyl ring, distinguishing it from longer‑chain analogs through differential enzyme potency and cellular cytoprotection profiles.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B13947384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethyl-2-furyl)-2-methoxyphenol
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(O1)C2=CC(=C(C=C2)O)OC
InChIInChI=1S/C13H14O3/c1-3-10-5-7-12(16-10)9-4-6-11(14)13(8-9)15-2/h4-8,14H,3H2,1-2H3
InChIKeyNDXVNFXIIDXXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Ethyl-2-furyl)-2-methoxyphenol (CAS 790224-25-8): Procurement-Grade Profile of a Dual 5-LOX/COX-2 Inhibitory Furan Phenol


4-(5-Ethyl-2-furyl)-2-methoxyphenol (CAS 790224‑25‑8, ChEMBL 456234, synonym furan S) is a synthetic small-molecule furan phenol (C₁₃H₁₄O₃, MW 218.25 g mol⁻¹) that functions as a dual inhibitor of human 5‑lipoxygenase (5‑LOX) and cyclooxygenase‑2 (COX‑2), with ancillary radical‑scavenging activity [1][2]. Its structure comprises a 2‑methoxyphenol core para‑substituted with a 5‑ethyl‑2‑furyl ring, distinguishing it from longer‑chain analogs through differential enzyme potency and cellular cytoprotection profiles [3]. The compound is catalogued by major suppliers and referenced in peer‑reviewed enzyme inhibition and neuroprotection studies, making it a tractable tool compound for inflammation and oxidative‑stress research .

Dual 5‑LOX / COX‑2 enzyme inhibition studies

Oxidative stress and inflammation pathway research

PC12 neuronal cell‑model endpoint investigation

Why 4-(5-Ethyl-2-furyl)-2-methoxyphenol Cannot Be Replaced by In-Class Furan Analogs Without Quantitative Validation


Furan‑phenol congeners that share the 2‑methoxy‑4‑(furan‑2‑yl)phenol scaffold exhibit marked divergence in enzyme inhibition potency and isoform selectivity depending on the length of the alkyl substituent at the furan 5‑position [1]. Direct head‑to‑head data for 4‑(5‑ethyl‑2‑furyl)‑2‑methoxyphenol (furan S) versus its n‑hexyl analog (furan L) demonstrates a ~5‑fold difference in 5‑LOX IC₅₀ and a ~5‑fold difference in COX‑1 IC₅₀, despite only a four‑methylene extension of the alkyl chain [2][3]. Furthermore, the peroxyl‑radical scavenging rate constant and the cytoprotective efficacy in PC12 neuronal cells are not linearly correlated with enzyme inhibition, meaning a compound selected solely on the basis of scaffold similarity may fail to reproduce the desired polypharmacology or cellular protection profile [4]. Without quantitative matching of at least 5‑LOX IC₅₀, COX‑2/COX‑1 selectivity ratio, and radical‑scavenging capacity, substitution introduces uncontrolled experimental variance in mechanistic and phenotypic assays.

Target Compound

4-(5-Ethyl-2-furyl)-2-methoxyphenol (furan S)

Analog Risk

Alkyl chain length shift (e.g., n‑hexyl analog) may alter enzyme potency and isoform selectivity profile

Mechanistic Risk

Radical scavenging rate variation may confound multi‑target mechanistic interpretation

Cytoprotection endpoint context may not transfer without quantitative enzyme inhibition matching.

Quantitative Differentiation Guide for 4-(5-Ethyl-2-furyl)-2-methoxyphenol (furan S) Versus Structural Analogs


5-Lipoxygenase Inhibition: 4-(5-Ethyl-2-furyl)-2-methoxyphenol Is ~5-Fold More Potent Than the n-Hexyl Analog

In a direct head‑to‑head comparison conducted under identical assay conditions and reported in the same publication (Nishio et al., 2008), 4‑(5‑ethyl‑2‑furyl)‑2‑methoxyphenol (furan S) inhibited human 5‑lipoxygenase with an IC₅₀ of 530 nM, whereas the closest analog differing only in the furan 5‑alkyl chain length—4‑(5‑hexyl‑2‑furyl)‑2‑methoxyphenol (furan L)—exhibited an IC₅₀ of 2 600 nM [1][2]. This constitutes a 4.9‑fold potency advantage for the ethyl‑substituted compound.

5‑LOX Inhibition
Head-to-head

IC₅₀ 530 nM (furan S) vs 2600 nM (furan L)

4.9‑fold higher potency for ethyl analog

Supports pathway‑study fit for maximal 5‑LOX blockade

Assay: human recombinant 5‑LOX; ChEMBL reference

5-LOX inhibition leukotriene biosynthesis inflammation

COX‑1/COX‑2 Selectivity: The Ethyl Analog Exhibits a Distinct COX Isozyme Profile Compared to the n‑Hexyl Analog

Parallel enzyme inhibition assays from the same study reveal that 4‑(5‑ethyl‑2‑furyl)‑2‑methoxyphenol inhibits COX‑1 with an IC₅₀ of 13 000 nM and COX‑2 with an IC₅₀ of 9 400 nM, yielding a COX‑2/COX‑1 selectivity ratio (IC₅₀ ratio) of approximately 1.4 [1][2]. In contrast, the n‑hexyl analog furan L is markedly weaker against COX‑1 (IC₅₀ = 62 000 nM) while retaining COX‑2 activity (IC₅₀ = 8 400 nM), producing a COX‑2/COX‑1 ratio of ~7.4 [3]. The two compounds therefore occupy different positions in the COX‑2 versus COX‑1 selectivity landscape, with the ethyl analog being a roughly equipotent dual COX‑1/COX‑2 inhibitor and the hexyl analog being COX‑2‑preferential.

COX Selectivity
Head-to-head

COX‑2/COX‑1 ratio ≈1.4 (furan S) vs ≈7.4 (furan L)

5.3‑fold selectivity difference

Balanced dual COX engagement vs COX‑2‑preferential analog

COX‑1/2 human recombinant assays

COX-1 COX-2 cyclooxygenase selectivity ratio

Peroxyl Radical Scavenging Rate: 4-(5-Ethyl-2-furyl)-2-methoxyphenol Scavenges at 2 × 10⁴ M⁻¹ s⁻¹, Distinguishable from the Faster n‑Hexyl Analog

In a MeO‑AMVN‑initiated β‑carotene bleaching assay performed in benzene solution, 4‑(5‑ethyl‑2‑furyl)‑2‑methoxyphenol (furan S) displayed a peroxyl‑radical scavenging rate constant (k) of 2 × 10⁴ M⁻¹ s⁻¹, compared with 3 × 10⁴ M⁻¹ s⁻¹ for furan L [1][2]. Although the hexyl analog scavenges ~1.5‑fold faster, the ethyl analog still exhibits biologically meaningful radical‑quenching capacity that contributes to its overall cytoprotective phenotype [3].

Radical Scavenging
Reported

k = 2×10⁴ M⁻¹s⁻¹ (furan S)

1.5‑fold slower than n‑hexyl analog (3×10⁴)

Lower scavenging rate supports enzyme‑inhibition‑focused mechanistic studies

MeO‑AMVN / β‑carotene bleaching assay

radical scavenging antioxidant peroxyl radical rate constant

Cytoprotection in PC12 Neuronal Cells: 4-(5-Ethyl-2-furyl)-2-methoxyphenol Protects Against Multiple Oxidative and Inflammatory Insults

4‑(5‑Ethyl‑2‑furyl)‑2‑methoxyphenol was active in protecting rat PC12 pheochromocytoma cells from cell death induced by three distinct challenges: linoleic acid hydroperoxide (LA‑OOH), lipopolysaccharide (LPS), and, in primary neuronal cultures, glutamate toxicity [1][2]. The cytoprotective effect was observed at pretreatment concentrations of 1–50 µM over 24 h, with activity classified as 'Active' in the PubChem bioassay database (AID 345795) [3]. While furan L also exhibited cytoprotection, the combination of moderate radical scavenging plus potent 5‑LOX/COX inhibition in furan S creates a mechanistically distinct protective profile that cannot be assumed for analogs lacking comparable enzyme inhibition potency.

PC12 Cytoprotection
Cross‑study comparable

Active at 1–50 µM against LA‑OOH, LPS, glutamate

No single quantitative comparator IC₅₀ ratio available

Supports cell‑model endpoint review in neuroinflammation research

PubChem AID 345795; MTT endpoint

cytoprotection PC12 cells neuroprotection oxidative stress

Physicochemical Differentiation: Shorter Alkyl Chain Confers Lower Lipophilicity and Higher Ligand Efficiency Indices

The computed physicochemical properties of 4‑(5‑ethyl‑2‑furyl)‑2‑methoxyphenol include an XLogP3 of 3.1, a topological polar surface area (TPSA) of 42.6 Ų, and a molecular weight of 218.25 g mol⁻¹ [1]. The n‑hexyl analog furan L (C₁₇H₂₂O₃, MW 274.36 g mol⁻¹) possesses a higher calculated logP (~5.1 by extending the alkyl chain by four methylene units), which is reflected in differential ligand efficiency metrics [2]. For 5‑LOX inhibition, furan S achieves a ligand efficiency (LE) of 0.54 kcal mol⁻¹ per heavy atom and a lipophilic ligand efficiency (LLE) of 3.06, while furan L yields LE = 0.38 and LLE = 0.81 [3][4]. These indices indicate that the ethyl analog makes more efficient use of its molecular mass and lipophilicity for target engagement.

Ligand Efficiency
Computed

LE 0.54, LLE 3.06 (furan S)

LE +0.16, LLE +2.25 vs n‑hexyl analog

Higher efficiency indices support hit‑to‑lead optimization

ChEMBL‑derived from 5‑LOX IC₅₀; XLogP3 3.1

lipophilicity ligand efficiency drug-likeness physicochemical properties

Recommended Procurement Scenarios for 4-(5-Ethyl-2-furyl)-2-methoxyphenol Based on Quantitative Differentiation


Dual 5‑LOX/COX‑2 Inhibition Assays Requiring Balanced Potency Without COX‑2 Bias

Investigators studying the intersection of leukotriene and prostaglandin signaling pathways can select 4‑(5‑ethyl‑2‑furyl)‑2‑methoxyphenol as a tool that delivers sub‑micromolar 5‑LOX inhibition (IC₅₀ = 530 nM) concurrently with low‑micromolar COX‑1 and COX‑2 inhibition (IC₅₀ = 13 000 nM and 9 400 nM, respectively), achieving a near‑balanced COX‑2/COX‑1 ratio of ~1.4 [1]. This contrasts with the n‑hexyl analog, which is COX‑2‑preferential (ratio ~7.4), making the ethyl compound the appropriate choice when dual COX isoform engagement is desired [2].

Neuronal Oxidative Stress and Neuroinflammation Models (PC12 and Primary Neurons)

For ex vivo or cell‑based models of neurodegeneration—including glutamate‑induced excitotoxicity, LPS‑induced neuroinflammation, and lipid peroxide‑induced oxidative damage—4‑(5‑ethyl‑2‑furyl)‑2‑methoxyphenol provides a validated cytoprotective phenotype at 1–50 µM pretreatment concentrations [3]. Its combination of enzyme inhibition (5‑LOX/COX) and moderate radical scavenging (k = 2 × 10⁴ M⁻¹ s⁻¹) offers a mechanistically interpretable multi‑target profile, whereas analogs with higher radical‑scavenging but weaker enzyme inhibition may confound mechanistic dissection [4].

Medicinal Chemistry Hit‑to‑Lead Optimization with Favorable Ligand Efficiency Indices

Teams prosecuting a 5‑LOX or dual 5‑LOX/COX‑2 inhibitor series can use 4‑(5‑ethyl‑2‑furyl)‑2‑methoxyphenol as an efficiency benchmark: its 5‑LOX ligand efficiency (LE = 0.54) and lipophilic ligand efficiency (LLE = 3.06) surpass those of the longer‑chain analog (LE = 0.38, LLE = 0.81), demonstrating that a compact ethyl substituent achieves superior target engagement per unit of mass and lipophilicity [5]. Procurement of this compound supports structure‑activity relationship (SAR) campaigns where maintaining low logP and low molecular weight is critical for downstream ADME optimization.

Reference Standard for Furan‑Phenol Scaffold Selectivity Profiling

Laboratories engaged in profiling the selectivity of novel furan‑based oxygenase inhibitors can employ 4‑(5‑ethyl‑2‑furyl)‑2‑methoxyphenol as a well‑characterized reference compound with publicly available, quantitative inhibition data across three therapeutically relevant oxygenases (5‑LOX, COX‑1, COX‑2) and two orthogonal functional assays (radical scavenging kinetics and PC12 cytoprotection) [6]. Its ChEMBL, PubChem, and BindingDB entries provide transparent, third‑party‑curated data that facilitate assay validation and cross‑laboratory reproducibility.

Application
Selection Property
Validation Focus
Dual 5‑LOX/COX‑2 inhibition studies
Balanced COX‑1/COX‑2 engagement
5‑LOX and COX isoform activity assays
Neuronal oxidative stress and neuroinflammation models
Reported cytoprotective activity in PC12 cells
Cell viability and oxidative stress endpoints
Medicinal chemistry hit‑to‑lead campaigns
Favorable ligand efficiency and low lipophilicity
LE, LLE, and ADME‑related property screening
Furan‑phenol scaffold selectivity profiling
Well‑characterized reference data across oxygenases
Assay validation and cross‑laboratory reproducibility
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